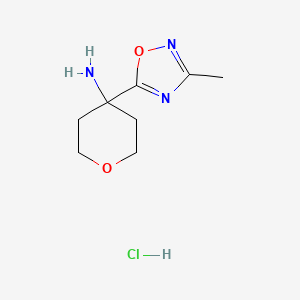
2-(tert-Butoxycarbonylethylamino)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(tert-Butoxycarbonylethylamino)propionic acid” is an alanine derivative . It is also known as “3-Amino-2-((tert-butoxycarbonyl)amino)propanoic acid” and has a molecular formula of CHNO .
Synthesis Analysis
The synthesis of “this compound” involves the use of propionic acid . Propionic acid is an important building block chemical in the synthesis of cellulose fibers, herbicides, feedstuffs, perfumes, and pharmaceuticals . It is synthesized through a petrochemical process involving the hydrocarboxylation of ethylene . In addition, amino acid ionic liquids (AAILs) are used for organic synthesis because of their multiple reactive groups .Molecular Structure Analysis
The molecular structure of “this compound” is CHNO . The average mass is 204.224 Da and the monoisotopic mass is 204.111008 Da .Mécanisme D'action
2-(tert-Butoxycarbonylethylamino)propionic acid acts as an organic acid in the presence of an acid catalyst. It forms a covalent bond with the substrate, which then undergoes a reaction to form the desired product. The reaction is reversible, and the product can be isolated by the addition of a base.
Biochemical and Physiological Effects
This compound has been used as a fluorescent probe in the study of various biochemical and physiological processes. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used to study the structure and function of cell membranes, and to study the effects of various drugs and chemicals on cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(tert-Butoxycarbonylethylamino)propionic acid has several advantages when used in laboratory experiments. It is a versatile compound that can be used in a variety of reactions and syntheses. It is also relatively inexpensive and easy to obtain. However, it is also a relatively reactive compound and can cause unwanted side reactions if not used properly.
Orientations Futures
In the future, 2-(tert-Butoxycarbonylethylamino)propionic acid could be used to study the structure and function of more complex biomolecules. It could also be used to study the effects of various drugs and chemicals on cells. Additionally, it could be used as a fluorescent probe in the study of various biochemical and physiological processes. Finally, it could be used as a building block in the synthesis of various compounds.
Méthodes De Synthèse
2-(tert-Butoxycarbonylethylamino)propionic acid can be synthesized from the reaction of tert-butyl bromide and ethylenediamine in the presence of an acid catalyst. The reaction proceeds in two steps. In the first step, tert-butyl bromide reacts with ethylenediamine to form 2-(tert-butoxycarbonyl)ethylamine. In the second step, the 2-(tert-butoxycarbonyl)ethylamine is converted to this compound by the addition of propionic acid.
Applications De Recherche Scientifique
2-(tert-Butoxycarbonylethylamino)propionic acid has been used extensively in scientific research due to its versatile properties. It has been used as a reagent in organic synthesis, as a catalyst in peptide synthesis, and as a building block in the synthesis of various compounds. It has also been used in the synthesis of peptides, proteins, and other biomolecules. In addition, this compound has been used as a fluorescent probe for the detection of various biological molecules.
Propriétés
IUPAC Name |
2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-6-11(7(2)8(12)13)9(14)15-10(3,4)5/h7H,6H2,1-5H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJATYWLXLZSCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

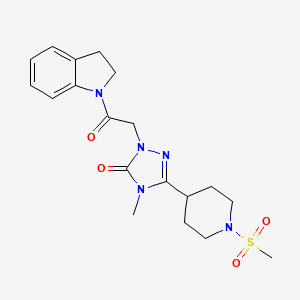
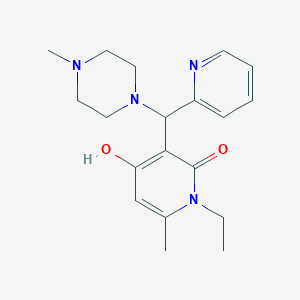

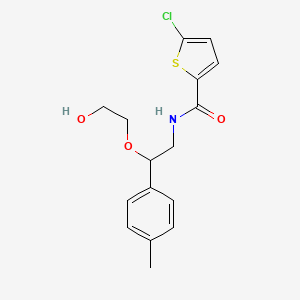
![N-(4-fluorobenzyl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2972641.png)
![N1-(4-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2972645.png)

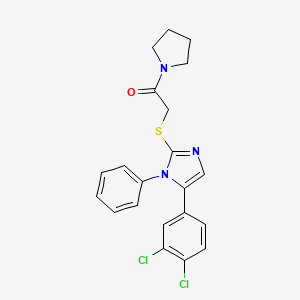



![3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B2972653.png)
![N-(1,3-benzodioxol-5-yl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2972655.png)
